2,5-Diamino-4,6-dihydroxypyrimidine
Overview
Description
2,5-Diamino-4,6-dihydroxypyrimidine, also known as 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, is a compound with the molecular formula C4H6N4O2 . It has a molecular weight of 142.12 g/mol . The compound is also known by several other names, including 2,5-diaminopyrimidine-4,6-diol and 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one .
Synthesis Analysis
The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride involves adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, carrying out heating and stirring and adding dimethyl malonate drop by drop . After completion of heat preservation, successively carrying out pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like to prepare an intermediate product . The primarily prepared intermediate product, a Raney nickel catalyst and the like are subjected to continuous conversion so as to prepare 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride .Molecular Structure Analysis
The molecular structure of 2,5-Diamino-4,6-dihydroxypyrimidine is represented by the canonical SMILES notation: C1(=C(N=C(NC1=O)N)O)N . The InChI representation is InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) .Chemical Reactions Analysis
The protonation of a number of 4,6-dihydroxypyrimidine derivatives is studied, and the features of the electronic spectra of free bases and protonated forms are considered . It is shown that the alkyl substituents in position 2 increase the basicity of the compound, and the nitro group in position 5 leads to its decrease .Physical And Chemical Properties Analysis
The compound 2,5-Diamino-4,6-dihydroxypyrimidine has a molecular weight of 142.12 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The XLogP3-AA value is -1.9 .Scientific Research Applications
Application 1: Anti-inflammatory Activities
- Summary of the Application: 2,5-Diamino-4,6-dihydroxypyrimidine derivatives have been studied for their potential anti-inflammatory effects . These compounds are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results or Outcomes: Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed potential in inhibiting immune-activated nitric oxide production . The detailed results or quantitative data are not provided in the source .
Application 2: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
- Summary of the Application: A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride has been disclosed . This method can simplify operation, reduce cost, and improve reaction yield, making it more applicable to industrial production .
- Methods of Application: The synthetic method comprises the following steps: adding guanidine hydrochloride into a sodium methylate solution with a concentration of 28 to 30%, carrying out heating and stirring and adding dimethyl malonate drop by drop; after completion of heat preservation, successively carrying out pressure-reduced distillation, addition of water for dissolving, addition of acid for adjustment of a pH value, cooling, pumping filtration, drying and the like to prepare an intermediate product; and subjecting the primarily prepared intermediate product, a Raney nickel catalyst and the like to continuous conversion so as to prepare 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride .
Application 3: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Summary of the Application: 2,5-Diamino-4,6-dihydroxypyrimidine is used in the synthesis of 2,4-diaminopyrimidine core-based derivatives .
- Methods of Application: The iodides were reacted with substituted phenylboronic acid in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in EtOH/toluene/H 2 O at 90 °C for 24 h or in the presence of Pd (dbpf)Cl 2 and K 2 CO 3 in THF/H 2 O at 70 °C for 20 h in a sealed tube to generate the desired compounds with moderate to good yields (51–99%) .
- Results or Outcomes: The desired compounds were generated with moderate to good yields (51–99%) .
Application 4: Preparation of 2,5-Diamino-4,6-dihydroxypyrimidine
- Summary of the Application: A process for the preparation of 2,5-diamino-4,6-dihydroxypyrimidine has been disclosed .
- Methods of Application: The process involves the reaction of a variety of formamides of secondary amines with a variety of acid halides, such as phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, phosgene, and oxalyl chloride .
- Results or Outcomes: The detailed results or quantitative data are not provided in the source .
properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-4,6-dihydroxypyrimidine | |
CAS RN |
40769-69-5, 102783-67-5, 527-57-1 | |
Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminopyrimidin-4,6-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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